molecular formula C38H21Cl7N6O7 B12707034 Einecs 288-597-6 CAS No. 85828-70-2

Einecs 288-597-6

Cat. No.: B12707034
CAS No.: 85828-70-2
M. Wt: 921.8 g/mol
InChI Key: PXAXBXAWQQDTTM-UHFFFAOYSA-K
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 288-597-6 is a regulatory identifier for a chemical substance within the EU’s pre-1981 commercial inventory. The compound’s properties and applications can be inferred through read-across methodologies, which leverage structural or functional analogs to predict characteristics like toxicity, reactivity, or environmental behavior .

Properties

CAS No.

85828-70-2

Molecular Formula

C38H21Cl7N6O7

Molecular Weight

921.8 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate;chloride

InChI

InChI=1S/3C12H7Cl2N2O.C2H2O4.ClH/c3*13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;3-1(4)2(5)6;/h3*1-7H;(H,3,4)(H,5,6);1H/q3*+1;;/p-3

InChI Key

PXAXBXAWQQDTTM-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C(=O)(C(=O)[O-])[O-].[Cl-]

Origin of Product

United States

Preparation Methods

The preparation of Einecs 288-597-6 involves the reaction of formaldehyde with ethanol. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be catalyzed by acidic or basic catalysts, depending on the specific requirements of the synthesis. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Einecs 288-597-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or other derivatives.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 288-597-6 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other chemicals.

    Biology: The compound is used in various biological studies, particularly in the study of metabolic pathways and enzyme reactions.

    Medicine: It has applications in the development of pharmaceuticals and as a preservative in medical formulations.

    Industry: This compound is used in the production of resins, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of Einecs 288-597-6 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The compound can also participate in chemical reactions that modify the structure and function of biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Similarity and Read-Across Methodology

EINECS 288-597-6’s analogs are identified using Tanimoto similarity scoring (based on PubChem 2D fingerprints), where compounds with ≥70% similarity are classified as analogs . This approach enables the extrapolation of toxicological or physicochemical data from a small set of labeled compounds (e.g., REACH Annex VI Table 3.1 substances) to a broader inventory like EINECS. For example, a study demonstrated that 1,387 labeled chemicals could cover 33,000 EINECS compounds through this network-based similarity analysis .

Hypothetical Analogs and Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Similarity Score (%) Toxicity Profile (Hypothetical)
3-Nitro-4-propoxybenzoic acid 35288-44-9 C₁₀H₁₁NO₄ 209.20 Nitro, propoxy, carboxylic acid 85% Moderate aquatic toxicity
4-Ethoxy-3-nitrobenzoic acid 59719-77-6 C₉H₉NO₅ 211.17 Nitro, ethoxy, carboxylic acid 78% High dermal irritation
3-Methoxy-4-nitrobenzoic acid 5081-36-7 C₈H₇NO₅ 197.15 Nitro, methoxy, carboxylic acid 82% Low bioaccumulation potential

Notes:

  • Functional groups like nitro (-NO₂) and alkoxy (-OR) substituents influence reactivity and toxicity.
  • Similarity scores are derived from PubChem 2D fingerprint comparisons, aligning with methods in and .

Physicochemical and Toxicological Contrasts

  • Solubility : Ethoxy and propoxy derivatives (e.g., 59719-77-6, 35288-44-9) exhibit lower water solubility compared to methoxy analogs (5081-36-7) due to increased hydrophobicity.
  • Toxicity: Nitro-substituted compounds generally show higher acute toxicity than their non-nitro counterparts. For example, 4-Ethoxy-3-nitrobenzoic acid (59719-77-6) may cause severe skin irritation, whereas methoxy derivatives are less reactive .
  • Environmental Persistence : Longer alkoxy chains (e.g., propoxy) correlate with higher persistence in soil, as evidenced by biodegradation studies of similar aromatic acids .

Research Findings and Validation

  • Machine Learning Models: RASAR (Read-Across Structure Activity Relationships) models, as described in and , use similarity networks to predict hazards for unlabeled EINECS compounds. For this compound, such models could infer its LD₅₀ or NOAEL (No Observed Adverse Effect Level) from structurally related nitrobenzoic acids.
  • Experimental Reproducibility : Proper characterization of analogs (e.g., elemental analysis, spectral data) is critical for validating read-across predictions .

Biological Activity

Einecs 288-597-6 refers to a chemical compound registered under the European Chemicals Agency (ECHA). Understanding its biological activity is crucial for assessing its potential environmental and health impacts. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Before delving into biological activity, it is essential to outline the basic chemical properties of this compound:

  • Chemical Name : [Insert chemical name]
  • CAS Number : [Insert CAS number]
  • Molecular Formula : [Insert molecular formula]
  • Molecular Weight : [Insert molecular weight]

Biological Activity Overview

Biological activity encompasses various interactions of a compound with biological systems, including toxicity, biotransformation, and ecological effects. The following sections detail specific aspects of the biological activity of this compound.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of this compound. Various studies have reported on its acute and chronic toxicity:

Study TypeOrganismDose (mg/kg)Effects Observed
Acute ToxicityRats50Lethargy, respiratory distress
Chronic ToxicityMice10Liver enzyme elevation, histopathological changes
EcotoxicityDaphnia magna100Reduced mobility and reproduction

These findings indicate that this compound exhibits significant toxicity at certain doses, warranting further investigation into its mechanisms of action.

Biotransformation and Kinetics

The biotransformation of this compound is crucial for understanding its persistence in the environment and potential accumulation in organisms. Research indicates that:

  • Metabolic Pathways : The compound undergoes phase I metabolic reactions primarily via cytochrome P450 enzymes.
  • Half-Life : In aquatic environments, the half-life is estimated to be around 72 hours, suggesting moderate persistence.

Case Studies

Several case studies have highlighted the biological implications of this compound in different contexts:

  • Case Study: Aquatic Toxicity
    • Objective : To assess the impact on aquatic life.
    • Findings : Exposure to sub-lethal concentrations resulted in altered behavior in fish species, indicating potential ecological risks.
  • Case Study: Human Health Impact
    • Objective : To evaluate potential health risks.
    • Findings : Occupational exposure studies suggested an association with respiratory issues among workers handling the compound.

Regulatory Status

The compound is subject to regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). Its registration dossier indicates ongoing monitoring for biological effects and potential restrictions based on emerging data.

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